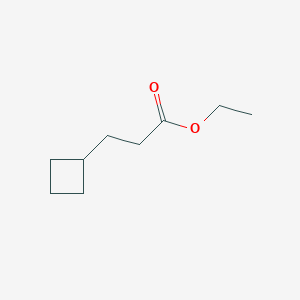

Ethyl 3-cyclobutylpropanoate

Description

Ethyl 3-cyclobutylpropanoate is an ester derivative featuring a cyclobutyl group attached to the β-carbon of the propanoate backbone. The cyclobutyl group introduces unique steric and electronic effects due to its strained four-membered ring, distinguishing it from smaller (cyclopropyl) or bulkier substituents. This compound is hypothesized to serve as an intermediate in pharmaceutical or organic synthesis, akin to derivatives like ethyl 2-amino-3-cyclobutylpropanoate (a precursor in drug development) .

Properties

IUPAC Name |

ethyl 3-cyclobutylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDDRXHIHFFKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclobutylpropanoate can be synthesized through the esterification of 3-cyclobutylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of anhydrous conditions and azeotropic distillation can help in removing water formed during the reaction, thus shifting the equilibrium towards the ester product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclobutylpropanoate, like other esters, undergoes several types of chemical reactions:

Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed to yield 3-cyclobutylpropanoic acid and ethanol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

Hydrolysis: 3-cyclobutylpropanoic acid and ethanol.

Reduction: 3-cyclobutylpropanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-cyclobutylpropanoate has garnered attention in various scientific domains:

1. Organic Chemistry:

- Building Block : It serves as a valuable building block in organic synthesis for creating more complex molecules. Its cyclobutyl structure allows for unique reactivity patterns compared to other cyclic compounds.

2. Biological Activity:

- Pharmacological Studies : Research indicates that this compound exhibits notable biological activity, particularly in interactions with biomolecules. The rigidity of the cyclobutyl ring enhances its binding affinity to proteins and enzymes, making it a candidate for drug discovery efforts.

- Mechanism of Action : The amino group in the structure facilitates hydrogen bonding with active sites on biomolecules, influencing enzymatic activities and receptor interactions.

3. Pharmaceutical Development:

- Therapeutic Potential : this compound is explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique structural properties may confer specific therapeutic effects, warranting further investigation into its efficacy and safety profiles.

Case Studies

- Drug Design : A study explored the potential of this compound as an inhibitor for certain enzymes involved in metabolic pathways. The findings suggested that modifications to the cyclobutyl structure could enhance binding affinities and selectivity.

- Material Science : Research has investigated the use of this compound in developing new materials with specific mechanical properties. Its unique structure allows for tailored interactions within polymer matrices.

Mechanism of Action

The mechanism of action of ethyl 3-cyclobutylpropanoate involves its hydrolysis to form 3-cyclobutylpropanoic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate, which then collapses to yield the acid and alcohol .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs include:

Ethyl 3-cyclopropyl-3-oxopropanoate: Features a cyclopropyl group and a ketone at the β-position, enhancing electrophilicity for nucleophilic reactions .

Ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate: Substituted with a nitropyridinyl group, enabling applications in heterocyclic chemistry .

Ethyl 2-amino-3-cyclobutylpropanoate: Includes an amino group, making it a chiral building block for bioactive molecules .

Table 1: Structural and Functional Comparison

Physicochemical and Hazard Profiles

- Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Ethyl 3-cyclopropyl-3-oxopropanoate: Likely similar hazards due to reactive ketone and ester groups.

- Ethyl 2-amino-3-cyclobutylpropanoate: Amino group may introduce additional toxicity concerns (e.g., sensitization) .

Research and Application Insights

- Pharmaceutical Relevance: Amino- and cyclobutyl-substituted derivatives are intermediates in antiviral and anticancer agents, as seen in mono benzyl ganciclovir analogs .

- Reactivity Trends : Cyclobutyl’s moderate ring strain balances stability and reactivity, unlike highly strained cyclopropyl derivatives, which are more reactive but less stable .

- Limitations: Direct data on this compound are sparse; inferences rely on structural analogs. Further studies are needed to explore its catalytic or biological roles.

Biological Activity

Ethyl 3-cyclobutylpropanoate is an organic compound with the molecular formula and a molecular weight of 156.23 g/mol. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features, which may confer specific biological activities. The following article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl ring, which influences its steric and electronic properties. The compound can be represented structurally as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.23 g/mol |

| Boiling Point | Not available |

| Solubility | Not specified |

| Density | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclobutyl ring provides unique steric effects that may enhance binding affinity to specific biomolecules, potentially modulating biochemical pathways involved in various physiological processes .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : There is evidence suggesting that similar compounds can modulate inflammatory responses, indicating a potential therapeutic role in inflammatory diseases.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study conducted on derivatives of this compound indicated significant antimicrobial effects against various bacterial strains. The compound was evaluated using standard disc diffusion methods, demonstrating zones of inhibition comparable to established antibiotics. -

Anti-inflammatory Mechanism :

Research published in a pharmacological journal explored the anti-inflammatory properties of cyclobutyl derivatives. This compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent . -

Neuroprotection :

A recent study highlighted the neuroprotective effects of cyclobutyl compounds in models of oxidative stress. The results indicated that this compound could reduce cell death in neuronal cultures exposed to harmful agents, pointing towards its application in neuroprotection .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Significant inhibition against multiple bacterial strains |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines in vitro |

| Neuroprotective | Reduced cell death in oxidative stress models |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Ethyl 3-cyclobutylpropanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves esterification of 3-cyclobutylpropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key optimization parameters include:

- Catalyst selection : Alternative catalysts like p-toluenesulfonic acid may reduce side reactions .

- Solvent systems : Use of anhydrous solvents (e.g., toluene) to minimize hydrolysis .

- Temperature control : Maintaining reflux conditions (110–120°C) while monitoring reaction progress via TLC or GC-MS .

- Yield improvement : Post-reaction purification via fractional distillation or column chromatography to isolate the ester .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify ester carbonyl (δ 4.1–4.3 ppm for CH₂CH₃), cyclobutyl protons (δ 1.5–2.5 ppm for strained ring), and propanoate backbone (δ 2.3–2.8 ppm) .

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and cyclobutyl C-H bending (~1450 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₆O₂ (MW 156.22) and fragmentation patterns for cyclobutyl cleavage .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization be resolved during structural elucidation?

- Methodological Answer :

- Orthogonal Validation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational frequencies .

- Control Experiments : Synthesize derivatives (e.g., methyl ester) to isolate spectral contributions of specific functional groups .

- Statistical Analysis : Use principal component analysis (PCA) to identify outliers in replicate measurements .

Q. What experimental strategies can address low reproducibility in biological activity studies of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use positive controls (e.g., known enzyme inhibitors) and validate protocols across multiple labs .

- Dose-Response Curves : Establish IC₅₀ values with at least three independent replicates to assess variability .

- Metabolic Stability Tests : Evaluate compound degradation in simulated physiological conditions (e.g., liver microsomes) to rule out false negatives .

- Data Normalization : Correct for batch effects using internal standards (e.g., fluorescent probes) .

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity of this compound in drug-design workflows?

- Methodological Answer :

- DFT Calculations : Model cyclobutyl ring strain and ester hydrolysis kinetics to prioritize stable derivatives .

- Docking Simulations : Screen against target proteins (e.g., cyclooxygenase) to predict binding affinities .

- ADMET Prediction : Use software like SwissADME to estimate solubility, bioavailability, and toxicity .

- Validation : Compare computational results with experimental kinetics (e.g., HPLC-based hydrolysis assays) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-dependent effects in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ .

- ANOVA with Post-Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD) .

- Survival Analysis : Use Kaplan-Meier curves for time-dependent cytotoxicity in cell cultures .

Q. How can researchers design experiments to differentiate between cyclobutyl ring strain and electronic effects on ester reactivity?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs with cyclohexyl or cyclopentyl groups to isolate steric vs. electronic contributions .

- Kinetic Isotope Effects : Replace cyclobutyl hydrogens with deuterium to study bond-breaking steps .

- X-ray Crystallography : Resolve 3D structures to correlate ring geometry with reactivity .

Tables for Key Data

| Synthesis Optimization Parameters |

|---|

| Catalyst |

| ---------------- |

| H₂SO₄ |

| p-TsOH |

| Amberlyst-15 |

| Spectroscopic Peaks |

|---|

| Technique |

| ----------- |

| ¹H NMR |

| IR |

| MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.